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Compound of Interest

Compound Name: 1,5-Dibromopentane-d4

Cat. No.: B164288 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of

1,5-Dibromopentane-d4 in Nuclear Magnetic Resonance (NMR) spectroscopy. While direct

literature on the specific applications of 1,5-Dibromopentane-d4 is limited, its utility can be

inferred from the well-established roles of deuterated compounds in NMR. The primary

applications covered are its use as a specialized NMR solvent for non-polar analytes and as an

internal standard for quantitative NMR (qNMR).

Physical and Spectroscopic Properties
1,5-Dibromopentane-d4, with the chemical formula Br(CD₂)₂(CH₂)Br, is the deuterated

isotopologue of 1,5-dibromopentane. The deuteration is typically at the 1 and 5 positions. The

physical and spectroscopic properties are crucial for its application in NMR.

Table 1: Physical Properties of 1,5-Dibromopentane and its Deuterated Analog
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Property
1,5-
Dibromopentane

1,5-
Dibromopentane-
d4 (estimated)

Reference

Linear Formula Br(CH₂)₅Br Br(CD₂)₂(CH₂)Br

Molecular Weight 229.94 g/mol 233.97 g/mol [1][2]

CAS Number 111-24-0 1219803-90-3 [1][3]

Appearance
Colorless to pale

yellow liquid

Colorless to pale

yellow liquid
[4][5]

Density 1.688 g/mL at 25 °C
Slightly higher than

non-deuterated
[1]

Boiling Point 110 °C at 15 mmHg
Similar to non-

deuterated
[1][5]

Melting Point -34 °C
Similar to non-

deuterated
[1]

Refractive Index n20/D 1.512
Similar to non-

deuterated
[1]

Solubility

Soluble in most

organic solvents;

insoluble in water.

Soluble in most

organic solvents;

insoluble in water.

[4][5]

Table 2: NMR Spectroscopic Data of 1,5-Dibromopentane (in CDCl₃)
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Nucleus Chemical Shift (ppm) Multiplicity

¹H NMR

CH₂Br 3.42 Triplet

CH₂CH₂Br 1.91 Quintet

CH₂CH₂CH₂ 1.59 Quintet

¹³C NMR

CH₂Br 33.6

CH₂CH₂Br 32.7

CH₂CH₂CH₂ 25.6

Note: The chemical shifts for the deuterated analog are expected to be very similar. The

residual proton signals in 1,5-Dibromopentane-d4 would appear as multiplets due to coupling

with deuterium.

Synthesis of 1,5-Dibromopentane-d4
A plausible synthesis of 1,5-Dibromopentane-d4 can be adapted from established methods for

the non-deuterated compound, starting with a deuterated precursor. One common route is the

ring-opening bromination of a deuterated tetrahydropyran or the bromination of a deuterated

1,5-pentanediol.[5][6]

Protocol 1: Synthesis via Ring-Opening of Tetrahydropyran-2,2,6,6-d4

This protocol is a hypothetical adaptation for the synthesis of 1,5-Dibromopentane-d4.

Materials:

Tetrahydropyran-2,2,6,6-d4

48% Hydrobromic acid

Concentrated Sulfuric acid

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b164288?utm_src=pdf-body
https://www.benchchem.com/product/b164288?utm_src=pdf-body
https://www.benchchem.com/product/b164288?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1317884.htm
https://www.chemicalbook.com/synthesis/1-5-dibromopentane.htm
https://www.benchchem.com/product/b164288?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Saturated sodium carbonate solution

Anhydrous calcium chloride

Round-bottom flask with reflux condenser

Separatory funnel

Distillation apparatus

Procedure:

In a 500 mL round-bottom flask, cautiously add 250 g of 48% hydrobromic acid and 75 g of

concentrated sulfuric acid.

Slowly add 21.5 g of Tetrahydropyran-2,2,6,6-d4 to the mixture.

Attach a reflux condenser and gently heat the mixture to reflux for 3 hours.[6]

After cooling to room temperature, transfer the mixture to a separatory funnel.

Separate the lower layer containing the crude 1,5-Dibromopentane-d4.

Wash the organic layer sequentially with saturated sodium carbonate solution and water.

Dry the product over anhydrous calcium chloride.

Purify the 1,5-Dibromopentane-d4 by vacuum distillation, collecting the fraction at

approximately 104-106 °C (at 2.53 kPa).[6]

Application as a Specialized NMR Solvent
Application Note
Deuterated solvents are fundamental in NMR spectroscopy to avoid overwhelming solvent

signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[7][8][9] 1,5-
Dibromopentane-d4, being a relatively non-polar and high-boiling point liquid, is a suitable

solvent for the analysis of non-polar to moderately polar organic compounds that may have
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poor solubility in more common deuterated solvents like CDCl₃ or acetone-d6. Its higher boiling

point also makes it useful for monitoring reactions at elevated temperatures.

Advantages:

Alternative Polarity: Provides a different solvent environment compared to common NMR

solvents.

High Boiling Point: Suitable for high-temperature NMR studies.

Minimal Proton Signals: High isotopic purity ensures a clean spectrum.

Experimental Protocol
Protocol 2: Sample Preparation for ¹H and ¹³C NMR using 1,5-Dibromopentane-d4

Materials:

Analyte of interest

1,5-Dibromopentane-d4 (isotopic purity ≥99%)

5 mm NMR tube

Pipettes

Vortex mixer (optional)

Procedure:

Determine Analyte Amount:

For ¹H NMR, use 1-10 mg of a solid analyte or 1-10 µL of a liquid analyte.

For ¹³C NMR, a higher concentration of 10-50 mg is recommended.

Dissolution: Add approximately 0.6 mL of 1,5-Dibromopentane-d4 to a clean, dry vial

containing the analyte.
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Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the analyte.

Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid

height is at least 4 cm.

Capping and Labeling: Securely cap the NMR tube and label it appropriately.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of 1,5-Dibromopentane-d4.

Shim the magnetic field to achieve optimal resolution.

Acquire and process the NMR data as required.

Sample Preparation NMR Analysis

Weigh Analyte Dissolve in
1,5-Dibromopentane-d4 Mix Transfer to

NMR Tube Insert Sample Lock & Shim Acquire Data Process Spectrum

Click to download full resolution via product page

Experimental workflow for NMR sample preparation.

Application as an Internal Standard for Quantitative
NMR (qNMR)
Application Note
Quantitative NMR (qNMR) is a powerful technique for determining the concentration and purity

of substances. It relies on the principle that the integrated signal intensity in an NMR spectrum

is directly proportional to the number of nuclei giving rise to that signal. By comparing the

integral of an analyte's signal to that of a certified internal standard of known concentration,

precise and accurate quantification can be achieved.
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1,5-Dibromopentane-d4 is a suitable candidate for a qNMR internal standard for several

reasons:

Simplified Spectrum: In a ¹H NMR spectrum, a highly deuterated standard will have minimal

proton signals, reducing the chance of signal overlap with the analyte. The residual proton

signals will be distinct and can be used for quantification if their concentration is known.

Chemical Inertness: It is relatively inert and unlikely to react with a wide range of analytes.

Solubility: It is soluble in many organic solvents used for NMR.

Experimental Protocol
Protocol 3: Purity Determination using 1,5-Dibromopentane-d4 as an Internal Standard

Materials:

Analyte of known structure but unknown purity ("Compound X")

1,5-Dibromopentane-d4 of known purity and concentration (certified reference material if

possible)

Appropriate deuterated solvent (e.g., Chloroform-d, Acetone-d6)

High-precision analytical balance

NMR tube and spectrometer

Procedure:

Preparation of a Stock Solution of the Internal Standard (IS):

Accurately weigh a precise amount of 1,5-Dibromopentane-d4.

Dissolve it in a known volume of a deuterated solvent to prepare a stock solution of known

concentration.

Sample Preparation:
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Accurately weigh a precise amount of the analyte ("Compound X") into a vial.

Accurately add a known volume of the 1,5-Dibromopentane-d4 stock solution to the vial.

Ensure complete dissolution.

Transfer the final solution to an NMR tube.

NMR Data Acquisition:

Acquire the ¹H NMR spectrum.

Crucial Parameters for qNMR:

Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of both the

analyte and the standard's signals of interest. A conservative value of 30-60 seconds is

often used if T1 values are unknown.

Pulse Angle: Use a 90° pulse angle.

Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise

ratio.

Data Processing and Calculation:

Carefully phase and baseline correct the spectrum.

Integrate a well-resolved signal from the analyte and a residual proton signal from the 1,5-
Dibromopentane-d4 standard.

Calculate the purity of the analyte using the following equation:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) *

(m_std / m_analyte) * Purity_std (%)

Where:

I: Integral value

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b164288?utm_src=pdf-body
https://www.benchchem.com/product/b164288?utm_src=pdf-body
https://www.benchchem.com/product/b164288?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


N: Number of protons for the integrated signal

MW: Molecular weight

m: mass

Purity_std: Purity of the internal standard

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Data Acquisition

Data Processing & Calculation

Accurately Weigh
Analyte (m_analyte)

Dissolve both in
Deuterated Solvent

Accurately Weigh
Standard (m_std)

Transfer to
NMR Tube

Acquire ¹H NMR Spectrum
(long relaxation delay)

Phase and Baseline
Correction

Integrate Analyte (I_analyte)
& Standard (I_std) Signals

Calculate Purity using
qNMR Equation

Click to download full resolution via product page

Workflow for qNMR analysis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b164288?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety Information
1,5-Dibromopentane is a hazardous substance. It is a skin and eye irritant.[1] Assume that 1,5-
Dibromopentane-d4 has similar toxicity. Always handle this chemical in a well-ventilated fume

hood, wearing appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on

handling and disposal.

By leveraging the unique properties of deuterium labeling, 1,5-Dibromopentane-d4 can be a

valuable tool for researchers in specialized NMR applications, particularly for the analysis of

non-polar compounds and in quantitative studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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